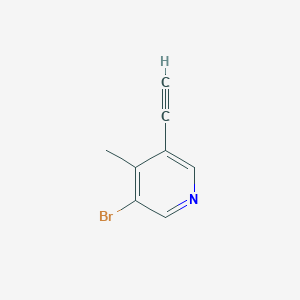

3-Bromo-5-ethynyl-4-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through various methods. For instance, the synthesis of 4-bromo-2,2'-bipyridine was improved by a simplified method, which could potentially be adapted for the synthesis of 3-Bromo-5-ethynyl-4-methylpyridine . Additionally, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine involved converting the dibromopyridine with sodium ethylate, which could be a relevant step in the synthesis of the target compound . Sequential metalation and metal-halogen exchange of 3,5-dibromopyridine have also been used to synthesize various substituted pyridines .

Molecular Structure Analysis

The molecular structure of brominated pyridines can be characterized using techniques such as X-ray crystallography, as seen in the study of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol . Density functional theory (DFT) methods are also employed to study the molecular geometry and vibrational spectra of brominated pyridines, which could be applied to understand the structure of 3-Bromo-5-ethynyl-4-methylpyridine .

Chemical Reactions Analysis

Brominated pyridines can undergo various chemical reactions. For example, the reactivity of bromine atoms in brominated pyridines was explored in the preparation of 3-acetylamino-5-ethoxypyridine, which involved nucleophilic substitution and acetylation . The Schiff base formation, as seen in the synthesis of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, is another type of reaction that could be relevant for functionalizing the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be deduced from their molecular structure and reactivity. For instance, the crystal structure and hydrogen bonding interactions can influence the compound's solubility and stability . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT and are important for understanding the compound's reactivity and potential applications in electronic materials .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

3-Bromo-5-ethynyl-4-methylpyridine has been involved in studies focusing on the synthesis of novel pyridine-based derivatives, which are of interest due to their potential biological activities. For instance, Ahmad et al. (2017) describe the synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions. These derivatives exhibited various biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Crystal Structure Studies

The study of the crystal structure of related compounds is another significant area of research. Wang et al. (2008) investigated the crystal structure of a Schiff base compound derived from a similar pyridine compound. This research contributes to understanding the geometric and electronic structures of pyridine derivatives (Wang et al., 2008).

Tautomerism and Chemical Behavior

Research has also been conducted on the tautomerism and chemical behavior of compounds related to 3-Bromo-5-ethynyl-4-methylpyridine. Kolder and Hertog (2010) explored the bromination of dihydroxypyridine derivatives, providing insights into the structural and chemical variations of these compounds (Kolder & Hertog, 2010).

Magnetic Relaxation in Complexes

Another application area is in the study of magnetic properties in dysprosium complexes. Kamila et al. (2017) synthesized complexes to investigate the effects of substituents on the magnetic properties of the dysprosium ion. This research is pivotal in materials science, especially in understanding magnetic relaxation pathways (Kamila et al., 2017).

Ligand Discovery and Validation

The pyridine derivative has also been a subject of interest in ligand discovery and validation studies. Marchand et al. (2016) identified 3-amino-2-methylpyridine derivatives as ligands of the BAZ2B bromodomain, highlighting the compound's relevance in biochemistry and drug discovery (Marchand et al., 2016).

Synthesis of Novel Compounds

Research in the field of organic synthesis is also significant. Abbiati et al. (2002) reported the efficient synthesis of 2,4-substituted [1,8]naphthyridines from pyridine derivatives. Such syntheses are essential for creating new compounds with potential applications in various industries (Abbiati et al., 2002).

Safety And Hazards

“3-Bromo-5-ethynyl-4-methylpyridine” is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

3-bromo-5-ethynyl-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUQPZHKVCGXNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C#C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-ethynyl-4-methylpyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2525821.png)

![N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2525827.png)

![3-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B2525832.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)

![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2525840.png)

![2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2525843.png)